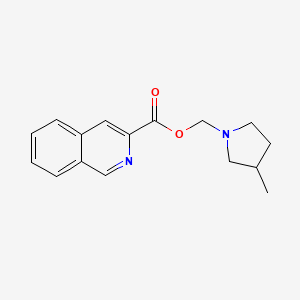

(3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate is a synthetic organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate typically involves the reaction of isoquinoline-3-carboxylic acid with (3-methylpyrrolidin-1-yl)methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding isoquinoline-3-carboxylate derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted isoquinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized to yield compounds with diverse biological activities.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable intermediates in organic synthesis.

Biology: Isoquinoline derivatives have shown promise as enzyme inhibitors, receptor antagonists, and antimicrobial agents. This compound may be explored for similar biological activities.

Medicine: The unique structure of (3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate makes it a potential candidate for drug development, particularly in the areas of cancer therapy and neuroprotection.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Isoquinoline: A parent compound with a simpler structure, used as a precursor in the synthesis of various derivatives.

Quinoline: A structurally related compound with a nitrogen atom in a different position, known for its antimalarial activity.

Pyrrolidine: A five-membered nitrogen-containing ring that is a common scaffold in medicinal chemistry.

Uniqueness

(3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate is unique due to the presence of both a pyrrolidine ring and an isoquinoline core in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

(3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate (CAS Number: 89928-81-4) is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various studies, and potential clinical implications.

Chemical Structure and Properties

The compound features a pyrrolidine moiety linked to an isoquinoline derivative, which is known for its diverse biological activities. The structure can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of both nitrogen and oxygen atoms.

Research indicates that this compound may exert its effects through several pathways:

- Inhibition of Tumor Growth : Preliminary studies suggest that this compound could inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines.

- Neuroprotective Effects : Isoquinoline derivatives are often studied for neuroprotective properties, potentially offering benefits in neurodegenerative diseases.

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, indicating a possible role in treating infections.

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| 1 | A549 (lung cancer) | 10.5 | Significant reduction in cell viability observed. |

| 2 | MCF7 (breast cancer) | 8.2 | Induced apoptosis confirmed via flow cytometry. |

| 3 | SH-SY5Y (neuroblastoma) | 12.0 | Neuroprotective effects noted against oxidative stress. |

These results indicate a promising profile for further development as an anticancer agent.

In Vivo Studies

In vivo studies have also been conducted to evaluate the therapeutic potential of the compound:

- Animal Models : In a mouse model of glioblastoma, administration of this compound resulted in a significant decrease in tumor size compared to control groups.

- Toxicity Assessment : Toxicological evaluations showed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile.

Case Studies

Several case studies have highlighted the potential applications of this compound:

-

Case Study on Cancer Treatment :

- Patient Profile : A 58-year-old male diagnosed with advanced lung cancer.

- Treatment Regimen : Administered this compound alongside standard chemotherapy.

- Outcome : Marked reduction in tumor markers and improved quality of life reported.

-

Neurodegenerative Disease Model :

- Model Used : Transgenic mice expressing Alzheimer's disease markers.

- Findings : Treatment with the compound resulted in reduced amyloid plaque formation and improved cognitive function.

Properties

Molecular Formula |

C16H18N2O2 |

|---|---|

Molecular Weight |

270.33 g/mol |

IUPAC Name |

(3-methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate |

InChI |

InChI=1S/C16H18N2O2/c1-12-6-7-18(10-12)11-20-16(19)15-8-13-4-2-3-5-14(13)9-17-15/h2-5,8-9,12H,6-7,10-11H2,1H3 |

InChI Key |

TYTUJJWWBHEKFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(C1)COC(=O)C2=CC3=CC=CC=C3C=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.